
2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate is a complex organic compound with the molecular formula C17H15F4N3O3. This compound is characterized by the presence of tetrafluoropropyl and benzotriazolylcarbonyl groups attached to a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazolylcarbonyl group, where nucleophiles like amines or thiols replace the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure, which imparts unique physical and chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazolylcarbonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated propyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including modulation of signaling pathways and inhibition of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)benzene-1-carboxylate: Similar structure but with a benzene ring instead of a cyclohexene ring.
Uniqueness
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate is unique due to the presence of both the tetrafluoropropyl and benzotriazolylcarbonyl groups attached to a cyclohexene ring. This combination imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Propriétés
Numéro CAS |
312285-87-3 |
|---|---|
Formule moléculaire |
C17H15F4N3O3 |
Poids moléculaire |
385.31 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoropropyl 6-(benzotriazole-1-carbonyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H15F4N3O3/c18-16(19)17(20,21)9-27-15(26)11-6-2-1-5-10(11)14(25)24-13-8-4-3-7-12(13)22-23-24/h1-4,7-8,10-11,16H,5-6,9H2 |
Clé InChI |
QESIVIYKQMJBJS-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC(C1C(=O)N2C3=CC=CC=C3N=N2)C(=O)OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


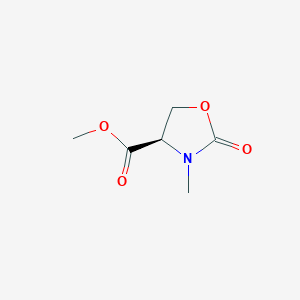
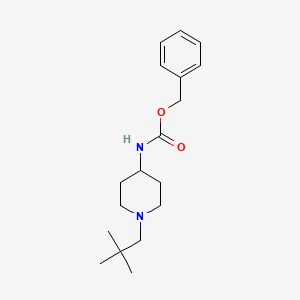
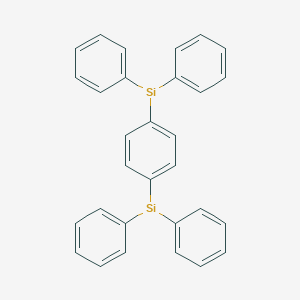
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
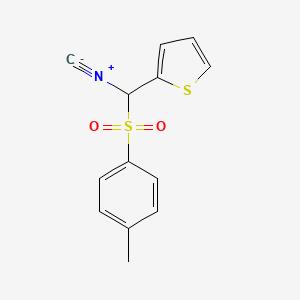
![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)
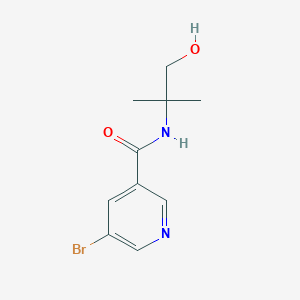

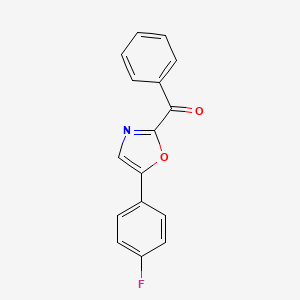

![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)

